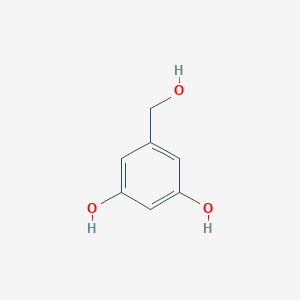

3,5-Dihydroxybenzyl alcohol

Übersicht

Beschreibung

3,5-Dihydroxybenzyl alcohol is an important pharmaceutical intermediate . It is used as a monomer for the synthesis of a series of monodisperse dendritic polyether macromolecules . It is also employed in the synthesis of dimethylsilyl linked dihydroxybenzyl alcohol-based dendrimers .

Synthesis Analysis

3,5-Dihydroxybenzyl alcohol can be synthesized by reacting 3,5-dihydroxybenzyl alcohol, dried potassium carbonate, 18-crown-6, and the corresponding alkyl bromide . Another method involves the use of sodium borohydride in tetrahydrofuran, followed by the addition of 3,5-dihydroxybenzoic acid and trimethyl borate .

Molecular Structure Analysis

Geometric characterization of 3,5-dihydroxybenzyl alcohol-based dendrimers has been achieved using molecular mechanics MM+ method and the PM3 semi-empirical molecular orbital theory . Optimization of these dendrimers showed that the first three generations have a relatively open structure with no internal spaces of any particular size or shape, while the fourth and fifth generations assume a more globular structure with well-defined internal cavities .

Chemical Reactions Analysis

3,5-Dihydroxybenzyl alcohol is used as a building block in the synthesis of dendritic polyether macromolecules . It can also react with sodium borohydride and 3,5-diacetoxy benzoic acid to form a product .

Physical And Chemical Properties Analysis

3,5-Dihydroxybenzyl alcohol is a white to light yellow crystalline powder . It has a melting point of 182-186 °C (dec.) (lit.) . It is soluble in DMSO and methanol .

Wissenschaftliche Forschungsanwendungen

Monomer for Dendritic Polyether Macromolecules

3,5-Dihydroxybenzyl alcohol is utilized as a monomer in the synthesis of monodisperse dendritic polyether macromolecules . These macromolecules have a variety of applications, including drug delivery systems, due to their ability to encapsulate therapeutic agents within their dendritic structure.

Building Block for Dendrimers

This compound serves as a building block for the creation of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with potential applications in nanotechnology, including nanocarriers for drug delivery and in materials science.

Intermediate in Pharmaceutical Synthesis

It acts as an important intermediate in the synthesis of various pharmaceutical compounds . Its derivatives are used in the preparation of medications that promote gallbladder function and other therapeutic agents.

Analytical Chemistry and Proteomics Research

In analytical chemistry, particularly proteomics research, 3,5-Dihydroxybenzyl alcohol is employed as a biochemical for proteomics research, aiding in the analysis of protein structure and function .

Materials Science

The compound’s role in materials science is significant, especially in the development of new materials with advanced properties. Its aggregation behavior has been studied using techniques like dynamic light scattering and transmission electron microscopy .

Environmental Science Applications

While specific environmental applications are not directly cited, the compound’s properties suggest potential use in environmental science, possibly in the development of environmentally friendly materials or in the study of organic compound behaviors in natural settings .

Wirkmechanismus

Target of Action

It’s known that this compound is used as a monomer for the synthesis of a series of monodisperse dendritic polyether macromolecules . These macromolecules can interact with various biological targets, depending on their structure and functional groups.

Mode of Action

It’s known that it can be employed in the synthesis of dimethylsilyl linked dihydroxybenzyl alcohol based dendrimers . These dendrimers can interact with biological targets in various ways, such as by binding to receptors or enzymes, disrupting cell membranes, or modulating signal transduction pathways.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYYFWGABVVEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129371-31-9 | |

| Record name | 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129371-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30183830 | |

| Record name | Benzyl alcohol, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dihydroxybenzyl alcohol | |

CAS RN |

29654-55-5 | |

| Record name | 3,5-Dihydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29654-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, 3,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

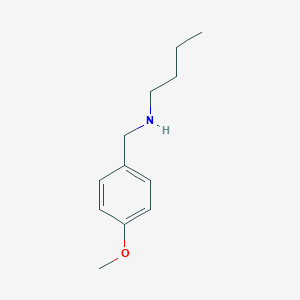

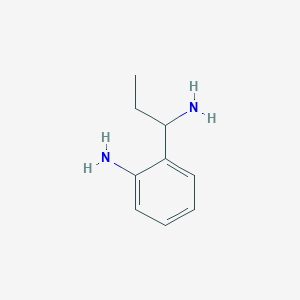

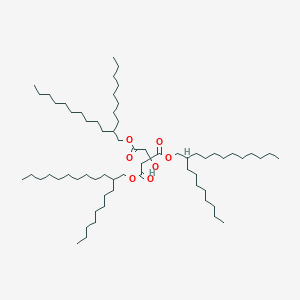

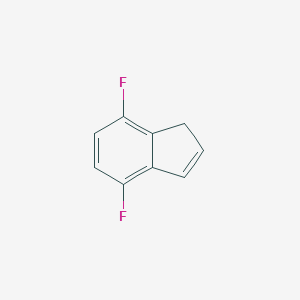

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,5-Dihydroxybenzyl alcohol?

A1: 3,5-Dihydroxybenzyl alcohol has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 3,5-Dihydroxybenzyl alcohol?

A2: Common techniques include 1H-NMR, FT-IR, and UV-Vis spectroscopies. [, , , , , , , ]

Q3: How does the presence of hydroxyl groups influence the aggregation behavior of 3,5-Dihydroxybenzyl alcohol based dendrimers?

A3: The peripheral hydroxyl groups in 3,5-Dihydroxybenzyl alcohol based dendrimers lead to significant aggregation. This has been studied using FT-IR, UV-Vis spectroscopies, light scattering, and transmission electron microscopy. [, ]

Q4: Can the aggregation behavior of 3,5-Dihydroxybenzyl alcohol based dendrimers be controlled?

A4: Yes, the self-assembly of these dendrimers can be influenced by factors like generation number, backbone structure, and solvent. []

Q5: What makes 3,5-Dihydroxybenzyl alcohol a suitable building block for dendrimers?

A5: Its three reactive sites (two phenolic hydroxyl groups and one benzylic hydroxyl group) enable versatile modifications for creating diverse dendritic structures. [, ]

Q6: Describe a common synthetic approach for 3,5-Dihydroxybenzyl alcohol based dendrimers.

A6: A divergent approach utilizes the acid-base hydrolytic chemistry of bis(dimethylamino)dimethylsilane with 3,5-Dihydroxybenzyl alcohol. [, , ]

Q7: How does the generation number of 3,5-Dihydroxybenzyl alcohol based dendrimers impact their catalytic activity?

A7: Catalytic efficiency for reactions like decene hydrogenation is dependent on the dendrimer's generation number and reaction time. Higher generations often exhibit different behaviors above and below their critical aggregation concentration. [, , ]

Q8: Can 3,5-Dihydroxybenzyl alcohol based dendrimers be used to create hyperbranched polymers?

A8: Yes, uncontrolled reactions of 3,5-Dihydroxybenzyl alcohol with Me2Si(NMe2)2 can lead to hyperbranched polymers. [, ]

Q9: How is 3,5-Dihydroxybenzyl alcohol used in the synthesis of silver nanoparticles?

A9: It acts as a template and reducing agent in a simple method for synthesizing size-controlled silver nanoparticles without requiring additional reducing agents. []

Q10: How does the internal environment of silica networks derived from 3,5-Dihydroxybenzyl alcohol based dendrimer templates influence silver nanoparticle formation?

A10: The presence or absence of residual dendrimer template within the silica network dictates the interaction with silver acetate, leading to either silver oxide or silver metal nanoparticles. []

Q11: Can 3,5-Dihydroxybenzyl alcohol based dendrimers be used to create metallodendritic materials for catalysis?

A11: Yes, peripheral functionalization with phosphine groups followed by complexation with rhodium(I) yields active catalysts for reactions like decene hydrogenation. [, ]

Q12: What unique properties make 3,5-Dihydroxybenzyl alcohol based materials interesting for optical applications?

A12: Derivatives incorporating diphenylamino-substituted diphenylpolyene and PPV-oligomer moieties exhibit large two-photon absorption cross-sections, making them promising candidates for optical limiting applications. [, ]

Q13: How can the surface functionality of 3,5-Dihydroxybenzyl alcohol based hyperbranched polymers be controlled?

A13: A stepwise convergent-growth approach using unsubstituted and substituted benzylic bromides allows for precise control over the number and placement of functional groups on the periphery of the macromolecule. []

Q14: Can 3,5-Dihydroxybenzyl alcohol be used to synthesize resveratrol and its derivatives?

A14: Yes, it serves as a starting material in the synthesis of resveratrol via a multi-step process that includes Wittig-Horner reactions. [, ]

Q15: What is the significance of 3,5-Dihydroxybenzyl alcohol in the synthesis of cationic lipids for gene delivery?

A15: It serves as the backbone for creating a new series of cationic lipids that exhibit promising transfection activity in vitro and in vivo. []

Q16: How is 3,5-Dihydroxybenzyl alcohol employed in the development of azo-modified perylene bisimide dyes?

A16: It is used as a starting material in a multi-step synthesis to introduce a 3,5-didodecylbenzyl bromide unit, which is then coupled with an azo compound and subsequently reacted with perylenetetracarboxylic dianhydride to yield the desired dye. []

Q17: What is the role of 3,5-Dihydroxybenzyl alcohol in the formation of self-assembled monolayers (SAMs)?

A17: Dithiolated derivatives of 3,5-Dihydroxybenzyl alcohol can form SAMs on gold surfaces, which can be further modified for biosensor applications, such as label-free detection of prostate-specific antigen. []

Q18: How can 3,5-Dihydroxybenzyl alcohol be utilized in the creation of chiral dendrimers?

A18: Chiral triols derived from (R)-3-hydroxybutanoic acid can be used as central cores, and branches can be built using benzyl ethers of 3,5-Dihydroxybenzyl alcohol. []

Q19: How does the incorporation of 3,5-Dihydroxybenzyl alcohol influence the dielectric properties of hyperbranched polyimide nanocomposites?

A19: Incorporating 3,5-Dihydroxybenzyl alcohol into multilayer hyperbranched polyimide/polyhedral oligomeric silsesquioxane nanocomposites leads to a decrease in dielectric constant due to increased free volume and looser polyimide structures. []

Q20: Can 3,5-Dihydroxybenzyl alcohol be used to create dendrimers with fluorescent properties?

A20: Yes, dendrons containing 1,3,5-triazine structures synthesized using 3,5-Dihydroxybenzyl alcohol exhibit fluorescence enhancement with Eu3+ ions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)

![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)